3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea
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Description
The compound “3-tert-butyl-1-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}urea” is a complex organic molecule. It is likely to be a derivative of pyrazole and pyridine, both of which are heterocyclic aromatic compounds .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of pyrazole and pyridine derivatives. Characterization techniques such as 1H NMR, 13C NMR, MS, and FT-IR are typically used to confirm the structure of the synthesized compound .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple aromatic rings and functional groups. Intramolecular hydrogen bonds may be present within the structure .Chemical Reactions Analysis
The chemical reactions involving this compound could be complex and would depend on the specific conditions and reagents used. The compound may participate in various types of organic reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as molecular weight, hydrogen bond donor and acceptor count, rotatable bond count, and topological polar surface area would be relevant .Future Directions
Properties
IUPAC Name |
1-tert-butyl-3-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O/c1-15(2,3)19-14(21)17-8-9-20-11-13(10-18-20)12-4-6-16-7-5-12/h4-7,10-11H,8-9H2,1-3H3,(H2,17,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRTFLRDDZQFHER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCCN1C=C(C=N1)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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